Valerylglycine
Overview
Description
Synthesis Analysis
Valerylglycine synthesis has been explored through various chemical pathways. Notably, the synthesis of related glycine derivatives involves radical mechanisms or Lewis acid-catalyzed Friedel-Crafts reactions, indicating versatile methods for producing glycine compounds with specific functional groups (Royo, López, & Cativiela, 2005). These methodologies provide foundational insights into synthesizing Valerylglycine by adapting the chemical structures and reaction conditions.
Molecular Structure Analysis
The molecular structure of glycine derivatives, including Valerylglycine, is crucial for understanding their chemical behavior and properties. Studies on polyglycine I and its isotopic derivatives have refined valence force fields, providing insight into the molecular vibrations and structure (Abe & Krimm, 1972). These analyses contribute to the understanding of Valerylglycine's molecular structure and its implications on chemical reactivity.
Chemical Reactions and Properties
The chemical reactions and properties of glycine derivatives are diverse. The synthesis and characterization of various glycine-based polymers and copolymers reveal complexing abilities and reactions with metal ions, providing a glimpse into the potential chemical reactivity of Valerylglycine (Montembault, Soutif, & Brosse, 1995). Understanding these reactions is essential for predicting Valerylglycine's behavior in different chemical environments.
Physical Properties Analysis
The physical properties of glycine derivatives, such as solubility, density, and thermal behavior, are critical for their practical applications. Research on specific glycine-based ionic liquids has provided detailed thermophysical property measurements, including density, viscosity, and refractive index, which can be analogously related to understanding Valerylglycine's physical properties (Wu et al., 2011).
Chemical Properties Analysis
The chemical properties of Valerylglycine, such as reactivity with other compounds and stability, can be inferred from studies on similar glycine derivatives. The pathways for the removal of acrylamide in model systems using glycine, for instance, reveal how glycine's chemical properties influence reactions with other compounds, suggesting how Valerylglycine might behave under similar conditions (Liu et al., 2011).
Scientific Research Applications
Sensitivity in Quantifying Acylglycines : A method involving UPLC-MS with DmPA bromide was developed to improve the sensitivity of quantifying acylglycines like valerylglycine in human urine. This advancement is significant for discovering new biomarkers for diseases and enhancing the diagnosis of inborn errors of metabolism (Stanislaus, Guo, & Li, 2012).
Detection in Isovaleric Acidemia : A method using LC-APCI-MS was developed for detecting urinary isovalerylglycine in isovaleric acidemia, which aids in understanding conditions related to this disease (Ito et al., 1995).
Understanding Local Electronic Structure of Peptide Bonds : Research on the local electronic structure of peptide bonds, which include acylglycines, enhances the understanding of larger molecules with peptide bonds and aids investigations in aqueous environments (Weinhardt et al., 2019).
Metabolite in Hypoglycin A Action : N-(methylenecyclopropyl)acetylglycine, a major metabolite found in studies, suggests that hypoglycin A acts as a glucocorticoid inhibitor (Tanaka, 1972).
Age-Dependent Changes in Auditory Neurones : Studies on glycine action in rat auditory neurones show a shift from depolarizing to hyperpolarizing responses due to age-dependent Cl regulation, indicating the importance of glycine and its derivatives in neural processes (Ehrlich, Löhrke, & Friauf, 1999).
Presence in Cattle Urine : N-n-valerylglycine and N-sec-valerylglycine were identified in the ether-soluble acidic fraction of cattle urine, indicating their biological presence and potential applications in veterinary science or metabolic studies (Suemitsu, Yoshikawa, Tanaka, & Akatsuchi, 1974).
Plant Stress Tolerance : Glycine betaine's role in improving plant abiotic stress resistance showcases the application of glycine derivatives in agricultural sciences (Ashraf & Foolad, 2007).
Future Directions
The future directions of research on Valerylglycine could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could focus on understanding its role in the metabolism of fatty acids and its potential involvement in inborn errors of metabolism .
properties
IUPAC Name |
2-(pentanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4-6(9)8-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZBWOSRZJKQAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406150 | |
Record name | Valerylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valerylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000927 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Pentanamidoacetic acid | |
CAS RN |
24003-66-5 | |
Record name | N-pentanoylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24003-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valerylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valerylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000927 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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